molecular formula C7H11N B12903582 2,3,5,7A-Tetrahydro-1H-pyrrolizine

2,3,5,7A-Tetrahydro-1H-pyrrolizine

Cat. No.: B12903582
M. Wt: 109.17 g/mol
InChI Key: CSNWPSHAZNPDBA-UHFFFAOYSA-N
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Description

2,3,5,7A-Tetrahydro-1H-pyrrolizine is a nitrogen-containing heterocyclic compound with the molecular formula C7H11N. It is a pyrrolizine derivative, which consists of a pyrrole ring fused to a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,7A-Tetrahydro-1H-pyrrolizine typically involves the cyclization of appropriate precursors. One common method is the reduction of pyrrole derivatives under specific conditions to form the desired pyrrolizine structure. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reduction methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,3,5,7A-Tetrahydro-1H-pyrrolizine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrrolizine oxides, more saturated pyrrolizine derivatives, and substituted pyrrolizines with various functional groups .

Scientific Research Applications

2,3,5,7A-Tetrahydro-1H-pyrrolizine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,5,7A-Tetrahydro-1H-pyrrolizine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2,3,5,7A-Tetrahydro-1H-pyrrolizine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration and the resulting chemical and biological properties that differentiate it from other pyrrolizine derivatives .

Biological Activity

2,3,5,7A-Tetrahydro-1H-pyrrolizine is a nitrogen-containing heterocyclic compound with significant potential in various biological applications. This article reviews its biological activities, focusing on antimicrobial and anti-inflammatory properties, synthesis methods, and relevant case studies.

Overview of this compound

  • Molecular Formula : C7H11N
  • Structure : It consists of a pyrrole ring fused to a pyrrolidine ring.
  • Chemical Properties : The compound can undergo various chemical reactions including oxidation and reduction, making it versatile for synthetic applications.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacteria and fungi.

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective antifungal activity

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It acts by modulating immune responses and inhibiting the migration of leukocytes to sites of inflammation.

  • Mechanism of Action : The interaction with integrins on cell surfaces plays a crucial role in mediating adhesion during immune responses. This modulation can reduce excessive inflammation and tissue damage.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of various pyrrolizine derivatives, including this compound. Results showed significant activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.
  • Inflammation Model :
    In an experimental model of acute inflammation induced in rats, administration of this compound resulted in a marked reduction in paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Binding : It can bind to receptors that modulate immune responses and cellular adhesion processes.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. Common methods include:

  • Reduction of Pyrrole Derivatives : Using reducing agents like lithium aluminum hydride (LiAlH4) under inert conditions.
  • Cyclization Techniques : Utilizing base-mediated cyclization strategies for constructing the pyrrolizine framework.

Properties

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

2,3,5,8-tetrahydro-1H-pyrrolizine

InChI

InChI=1S/C7H11N/c1-3-7-4-2-6-8(7)5-1/h1,3,7H,2,4-6H2

InChI Key

CSNWPSHAZNPDBA-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CCN2C1

Origin of Product

United States

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